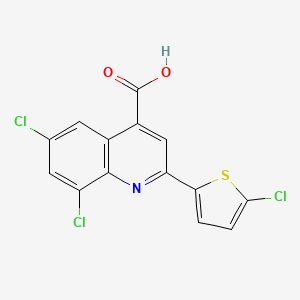

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid, also known as DCCTQ, is a quinolone derivative. It has a molecular formula of C14H6Cl3NO2S and a molecular weight of 358.62 . The CAS number for this compound is 897558-65-5 .

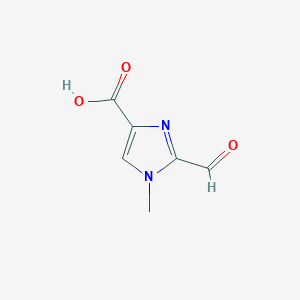

Molecular Structure Analysis

The molecular structure of DCCTQ consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted with chlorine atoms at the 6th and 8th positions. Additionally, a 5-chlorothiophen-2-yl group is attached at the 2nd position, and a carboxylic acid group is attached at the 4th position .Aplicaciones Científicas De Investigación

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may inhibit tumor growth or metastasis .

- Anti-Inflammatory Effects : The compound’s chlorothiophene moiety could contribute to anti-inflammatory properties, making it a candidate for drug development .

- Antimicrobial Activity : Investigations suggest that derivatives of this quinoline exhibit antimicrobial effects, which could be valuable in combating infections .

- Organic Field-Effect Transistors (OFETs) : Thiophene-based compounds, including quinolines, play a crucial role in developing organic semiconductors. Their electronic properties make them suitable for OFETs and other electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Researchers have explored quinoline derivatives for OLED fabrication due to their luminescent properties .

- The thiophene ring system, including derivatives like this compound, has been used as corrosion inhibitors in industrial chemistry and material science .

- Antihypertensive Properties : Some thiophene-containing molecules exhibit antihypertensive effects .

- Anti-Atherosclerotic Effects : The compound’s structure may contribute to anti-atherosclerotic properties .

- Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety (C9H7N) .

- Researchers have employed various synthetic methods, including condensation reactions, to obtain thiophene derivatives. For example, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses have been used to access these compounds .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Corrosion Inhibition

Biological Activity Beyond Medicinal Applications

Alternative Names and Related Compounds

Synthetic Routes and Catalysts

Propiedades

IUPAC Name |

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIKFYILZKIJEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)